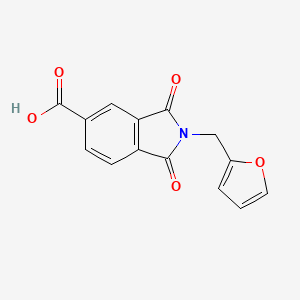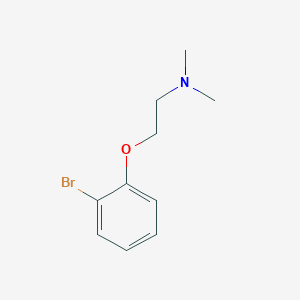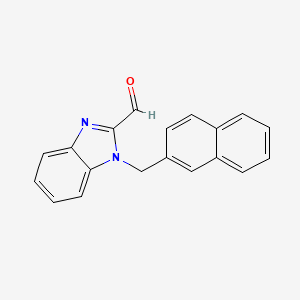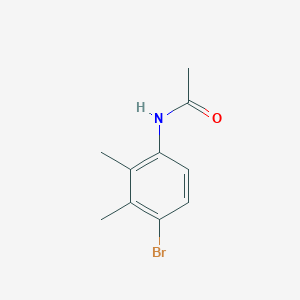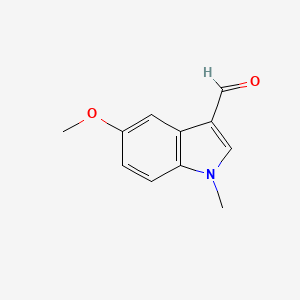
5-methoxy-1-methyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" is a derivative of the indole class of molecules, which are heterocyclic compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis for the development of new drugs and materials.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate" discusses the preparation of a related molecule, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), through esterification of commercially available 5-methoxyindole-2-carboxylic acid . Although not the exact compound , this method indicates the potential for similar synthetic routes to be applied to the synthesis of "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" by modifying the functional groups appropriately.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The spectroscopic profiling, such as FT-IR, FT-Raman, and NMR, provides detailed information about the functional groups and the overall electronic nature of the molecule . Computational studies, including density functional theory (DFT) calculations, can be used to predict the molecular structure and properties of such compounds.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions, including nucleophilic substitution. For example, "1-Methoxy-6-nitroindole-3-carbaldehyde" has been shown to react regioselectively at the 2-position with different nucleophiles, leading to the formation of 2,3,6-trisubstituted indoles . This suggests that "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" could also participate in similar nucleophilic substitution reactions, potentially serving as a versatile building block for the synthesis of complex indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their functional groups. The spectroscopic techniques and computational studies mentioned in the first paper provide insights into the electronic properties, reactivity, and non-linear optical (NLO) properties of MMIC . These properties are crucial for understanding the behavior of "5-methoxy-1-methyl-1H-indole-3-carbaldehyde" in various environments and its potential applications. The thermal stability of related compounds, as discussed in the fourth paper, is also an important aspect of their physical properties .
Applications De Recherche Scientifique
Structural and Molecular Insights
- Molecules like 5-bromo-1H-indole-3-carbaldehyde, related to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, exhibit unique structural properties, such as hydrogen bond formation, contributing to their utility in crystallography and molecular modeling studies (Ali, Halim, & Ng, 2005).
Role in Chemical Reactions
- 1-Methoxy-6-nitroindole-3-carbaldehyde, a compound with a similar structure, has been shown to be a versatile electrophile, participating in regioselective reactions to yield trisubstituted indole derivatives. These findings are crucial for the preparation of novel pyrimido[1,2-a]indole derivatives, indicating the potential of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde in synthetic chemistry (Yamada et al., 2009).
Pharmacological Potential
- A study on a new indole alkaloid, structurally similar to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from Cleome droserifolia, reveals significant biological activity. The compound demonstrated potent urease inhibition and moderate activity against α-glucosidase enzyme, suggesting potential therapeutic applications (Hussain et al., 2015).
Antibacterial Applications
- Derivatives of indole-3-carbaldehyde, including 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, have been synthesized and characterized, displaying significant in vitro antibacterial activity against various bacterial strains. This highlights its potential use in developing new antibacterial agents (Carrasco et al., 2020).
Antioxidant Properties
- A derivative of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, specifically designed as a dopamine D2 receptor agonist, displayed potent antioxidant activity. This suggests its possible role in treating neurodegenerative diseases like Parkinson's disease (Kaczor et al., 2021).
Catalysis and Green Chemistry
- Indole-3-carbaldehyde has found applications in green chemistry, particularly in catalysis. It has been used in the synthesis of knoevenagel condensed products, showcasing its rolein sustainable and efficient chemical synthesis processes. This application underlines the potential of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde in similar green chemistry applications (Madan, 2020).
Natural Product Research
- Research on natural products has identified compounds structurally related to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. These studies contribute to the understanding of the biodiversity of natural compounds and their potential applications in various fields, including pharmacology (Sauleau et al., 2006).
Chemical Synthesis and Characterization
- The molecule has been used in the synthesis of various indole derivatives, showcasing its versatility and importance in chemical synthesis. These synthesized compounds are then characterized for their potential applications in different domains, including medical and industrial chemistry (Yempala & Cassels, 2017).
Anti-Cancer Research
- Indole derivatives, including those similar to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, have been synthesized and tested for their antiproliferative potency towards cancer cell lines. This indicates the molecule's potential role in the development of new anticancer drugs (Fawzy et al., 2018).
Orientations Futures
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . It is also used in the preparation of an inhibitor of the C-terminal domain of RNA polymerase II and in the preparation of imidazopyridines and imidazobenzothiazoles . These areas could be potential future directions for research and development involving this compound.
Propriétés
IUPAC Name |
5-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNAEHQJIMREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358951 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
39974-94-2 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

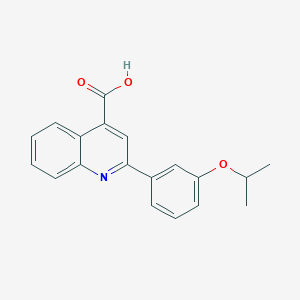
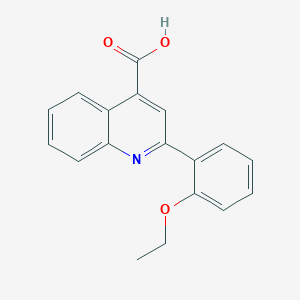
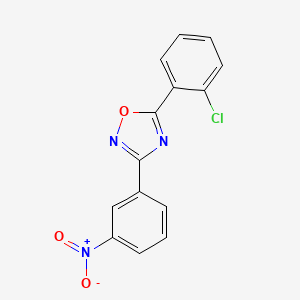
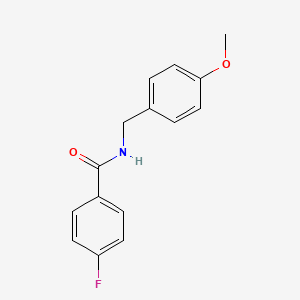
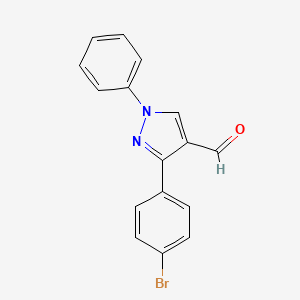
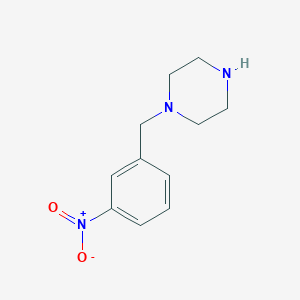
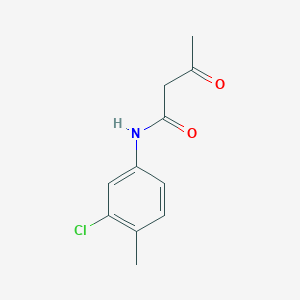
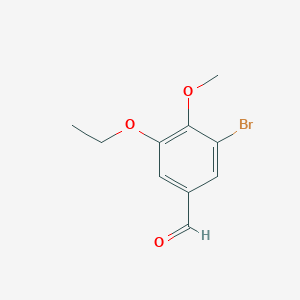
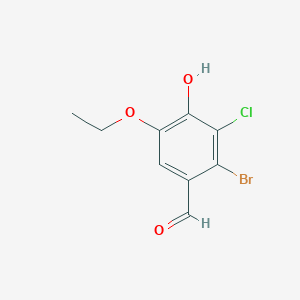
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
